Avibactam Impurity 11
Description
Historical Development of Avibactam as a β-lactamase Inhibitor
The discovery of avibactam marked a paradigm shift in combating β-lactamase-mediated antibiotic resistance. Developed through collaboration between Actavis (now Teva) and AstraZeneca, avibactam emerged as the first non-β-lactam β-lactamase inhibitor approved for clinical use in 2015. Unlike traditional inhibitors such as clavulanic acid or tazobactam, avibactam employs a diazabicyclooctane scaffold that enables covalent yet reversible binding to β-lactamases. This mechanism allows it to inhibit class A (e.g., KPC, ESBL), class C (AmpC), and some class D enzymes, addressing gaps left by earlier inhibitors.
The structural innovation of avibactam lies in its ability to form a carbamate-enzyme intermediate rather than a hydrolytically labile acyl-enzyme complex. Studies using TEM-1 β-lactamase demonstrated that avibactam exhibits a deacylation half-life of 16 minutes, with full enzyme activity recovery taking approximately 7 days. This slow reversibility, coupled with resistance to hydrolysis, underpins its clinical efficacy in combinations like ceftazidime-avibactam (Avycaz) and aztreonam-avibactam (Emblaveo).
Pharmaceutical Significance of Impurity Profiling in Regulatory Context
Impurity profiling constitutes a critical component of pharmaceutical quality assurance, governed by ICH Q3A guidelines. These regulations mandate:
- Reporting thresholds : 0.05% for daily doses ≤2 g
- Identification thresholds : 0.10% or 1 mg/day (whichever lower)
- Qualification thresholds : 0.15% or 1 mg/day
For avibactam, impurities arise from synthetic intermediates, degradation pathways, or residual solvents. Degradation products form via oxidation, hydrolysis, or photolytic cleavage, particularly under suboptimal storage conditions. Regulatory submissions require comprehensive impurity data, including structural elucidation, quantification, and toxicological assessment. The 2025 recall of Emblaveo due to ethyl mesylate contamination underscores the operational risks of inadequate impurity control.
Table 1: ICH Q3A Impurity Thresholds for Avibactam
| Threshold Type | Concentration Limit | Action Required |
|---|---|---|
| Reporting | 0.05% | Document in batch records |
| Identification | 0.10% | Structural characterization |
| Qualification | 0.15% | Toxicological evaluation |
Avibactam Impurity Classification Systems
Avibactam impurities are categorized through a tripartite framework:
Organic Impurities
Inorganic Impurities
Residual Solvents
The ICH decision tree mandates identification of impurities exceeding 0.10% and qualification above 0.15% through stability studies and genotoxicity assays.
Position of Impurity 11 in the Avibactam Impurity Spectrum
Avibactam Impurity 11 (CAS 1416134-60-5), chemically designated as (S,Z)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate, occupies a unique position as a process-related intermediate. With molecular formula C₁₅H₂₀N₂O₃ and molecular weight 276.34 g/mol, it arises during the synthesis of avibactam’s diazabicyclooctane core.
Table 2: Key Characteristics of this compound
Analytical detection employs reversed-phase HPLC with UV/Vis or mass spectrometry, achieving quantification limits of 0.02%. Stability studies in ceftazidime-avibactam formulations show that Impurity 11 remains below 0.10% under refrigerated storage but may approach identification thresholds after 14 days at 25°C. Its structural similarity to avibactam necessitates rigorous chromatographic resolution to prevent co-elution during quality control.
Properties
IUPAC Name |
ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDTVZRRDSJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Avibactam Impurity 11 involves several steps, starting from commercially available precursors. The synthesis typically includes the construction of the core diazabicyclooctane structure, followed by functionalization to introduce specific substituents. Common synthetic routes involve condensation reactions, catalytic hydrogenation, and protection-deprotection strategies .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Avibactam Impurity 11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Analytical Chemistry
Avibactam Impurity 11 is widely utilized as a reference standard in analytical chemistry. Its applications include:
- Purity Assessment : Used to evaluate the purity of Avibactam during quality control processes.
- Stability Studies : Helps in understanding the stability of Avibactam under various conditions, which is critical for pharmaceutical development.
Biological Research
Research into this compound has revealed potential biological activities:
- Enzyme Interactions : Investigated for its interactions with β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
- Mechanism of Action : Studies indicate that this compound may inhibit certain bacterial enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains.
Medical Applications
The medical implications of this compound are significant:
- Antibiotic Resistance : It plays a role in understanding the degradation pathways of Avibactam and its impact on antibiotic efficacy.
- Clinical Studies : Research has shown that ceftazidime/avibactam (which includes Avibactam) can be effective against resistant strains such as Klebsiella pneumoniae, highlighting the clinical relevance of compounds like this compound in treating serious infections.
Case Study 1: Efficacy Against Resistant Strains
A study focused on ceftazidime/avibactam's effectiveness against carbapenemase-producing Enterobacterales (CPE) found that treatment with this combination significantly reduced mortality rates compared to best available therapy. The findings underscore the importance of β-lactamase inhibitors like Avibactam, suggesting that compounds such as this compound may contribute to similar therapeutic strategies .
Case Study 2: Stability Evaluation
In another research project evaluating the stability of ceftazidime/avibactam formulations, it was demonstrated that maintaining proper conditions during storage could enhance the efficacy and safety profiles of these antibiotics. This emphasizes the role of impurities like this compound in quality control and formulation stability .
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions, which are crucial for its application in research:
- Oxidation : Introduction of oxygen atoms into the molecule using reagents like potassium permanganate.
- Reduction : Removal or addition of hydrogen atoms using sodium borohydride.
- Substitution : Replacement of functional groups depending on reaction conditions.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or stability.
Mechanism of Action
The mechanism of action of Avibactam Impurity 11 is related to its structural similarity to Avibactam. It may interact with β-lactamase enzymes, although its inhibitory activity is typically lower than that of Avibactam. The molecular targets and pathways involved include the binding to the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics .
Comparison with Similar Compounds
Table 1: Inhibition Efficiency (k₂/Kᵢ) of Avibactam vs. Hypothetical Impurity 11
Key Findings :
- Avibactam shows broad-spectrum inhibition, particularly against Class A and C enzymes . Impurity 11 likely has reduced potency due to steric hindrance or electronic effects from substituent changes .
- Unlike avibactam, Impurity 11 may lack activity against OXA-48, a carbapenemase critical in Enterobacteriaceae resistance .
Comparison with Other β-Lactamase Inhibitors and Impurities
Table 2: Structural and Functional Differences Among DBO-Based Compounds
Key Insights :
- Relebactam : Shares the DBO core but has a piperidine group, limiting its spectrum compared to avibactam .
- Zidebactam impurities : Similar to avibactam, zidebactam impurities are characterized via RP-LC methods, emphasizing the need for rigorous analytical profiling .
- Impurity 11’s structural deviations may render it less effective in clinical settings but valuable for studying structure-activity relationships.
Analytical and Regulatory Considerations
Impurity profiling relies on methods like reverse-phase liquid chromatography (RP-LC) and mass spectrometry (MS) to identify retention times, degradation pathways, and stability . For Impurity 11:
- Identification : Distinct HPLC peaks compared to avibactam and other impurities.
- Quantification : Limits set per ICH Q3A guidelines (<0.15% for unspecified impurities) .
Clinical and Resistance Implications
Avibactam’s clinical success stems from its reversibility and broad inhibition . However, Impurity 11’s hypothetical properties—such as weaker binding or instability—highlight challenges in synthesis and storage. Resistance mutations in β-lactamases (e.g., KPC-2 variants with altered active sites) could further reduce Impurity 11’s utility .
Biological Activity
Avibactam Impurity 11, chemically known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam, a known non-β-lactam β-lactamase inhibitor. This compound is significant in the context of antibiotic resistance, particularly against β-lactamase-producing bacteria. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant research findings.
This compound functions primarily by inhibiting β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves:
- Covalent Binding : Avibactam and its derivatives bind covalently to the active sites of β-lactamases, effectively inactivating these enzymes and restoring the efficacy of β-lactam antibiotics such as ceftazidime .
- Reversible Inhibition : The binding is reversible, allowing for potential recovery of enzyme activity once the inhibitor is removed.
- Impact on Bacterial Cell Wall Synthesis : By inhibiting β-lactamases, this compound allows β-lactam antibiotics to inhibit bacterial cell wall synthesis, leading to cell lysis and death.
The biochemical properties of this compound suggest it interacts similarly with various β-lactamases as its parent compound:
- Inhibition Spectrum : It is expected to inhibit A-type (including ESBL and KPC) and C-type β-lactamases, similar to Avibactam .
- Pharmacokinetics : The half-life of compounds related to Avibactam is approximately 2 hours, which supports their use in combination therapies.
Research Findings
Recent studies have highlighted the implications of this compound in clinical settings:
- Efficacy Against Resistant Strains : Research indicates that combinations involving Avibactam have shown effectiveness against infections caused by resistant strains of Enterobacteriaceae carrying blaKPC-2 . This suggests that derivatives like this compound may also play a role in overcoming resistance.
- Clinical Trials : In a phase 3 trial comparing ceftazidime-avibactam with best available therapy for complicated infections, both treatment groups showed similar clinical cure rates (around 91%), indicating that the addition of β-lactamase inhibitors can maintain antibiotic efficacy against resistant pathogens .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with using Avibactam and its impurities:
-
Case Study on Ceftazidime-Avibactam Resistance :
- A study reported cases where ceftazidime-avibactam-resistant KPC-producing Enterobacterales emerged during treatment. Switching to alternative therapies like meropenem-vaborbactam was necessary in these instances, emphasizing the need for ongoing research into derivatives like this compound to enhance treatment options .
- Impact on Clinical Outcomes :
Table 1: Comparison of Efficacy in Clinical Trials
| Treatment Group | Clinical Cure Rate (%) | Adverse Events (%) |
|---|---|---|
| Ceftazidime-avibactam | 91 | 31 |
| Best Available Therapy | 91 | 39 |
Table 2: Inhibition Spectrum of Avibactam Compounds
| Type of β-Lactamase | Inhibition by Avibactam | Inhibition by Impurity 11 |
|---|---|---|
| Ambler Class A | Yes | Yes |
| Ambler Class C | Yes | Yes |
| Ambler Class D | Some | Expected |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
